alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)

Catalog No.
S1545091
CAS No.
9036-19-5
M.F
(C2 H4 O)n C14 H22 O
M. Wt
1527.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-h...

CAS Number

9036-19-5

Product Name

alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

(C2 H4 O)n C14 H22 O

Molecular Weight

1527.9 g/mol

InChI

InChI=1S/C74H142O31/c1-73(2,3)70-74(4,5)71-6-8-72(9-7-71)105-69-68-104-67-66-103-65-64-102-63-62-101-61-60-100-59-58-99-57-56-98-55-54-97-53-52-96-51-50-95-49-48-94-47-46-93-45-44-92-43-42-91-41-40-90-39-38-89-37-36-88-35-34-87-33-32-86-31-30-85-29-28-84-27-26-83-25-24-82-23-22-81-21-20-80-19-18-79-17-16-78-15-14-77-13-12-76-11-10-75/h6-9,75H,10-70H2,1-5H3

InChI Key

WEGJDERSZWOWIB-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Synonyms

Poly(ethylene oxide) octylphenyl ether

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Description

A non-ionic detergent with a low cloud point (23°C) assisting in protein solubilization with phase-partitioning of hydrophilic from amphiphilic proteins.
Triton X-114 is a nonionic detergent. It is a good detergent for solubilizing membranes having reversible phase-separation property useful for the separation of intrinsic membrane proteins. Solution of Triton X-114 is homogeneous at 0°C but phase separation into aqueous phase and a detergent phase occurs above 20°C. Phase separation of proteins in solutions of Triton X-114 has been investigated. This octylphenol ethoxylate is compatible with anionic, cationic, and other nonionic surfactants and chemically stable in most acidic & alkaline solutions.
Triton X-100 is a common non-ionic surfactant and emulsifier which is often used in biochemical applications to solubilize proteins. It is considered a comparatively mild detergent, non-denaturing, and is reported in numerous references as a routinely added reagent. It is utilized for lysing cells to extract protein and cellular organelles. It can also permeabilize the living cell membrane for transfection.
Triton X-100 is a common non-ionic surfactant and an emulsifier, which is often used in biochemical applications to solubilize proteins. It has hemolytic properties and is generally used for DNA extraction. It is considered a comparatively mild detergent and non-denaturing agent. It is generally utilized for lysing cells to extract protein and cellular organelles.

Drug Delivery:

  • This compound, also known as Octoxynol 9, belongs to a class of non-ionic surfactants called poly(oxyethylene) alkyl ethers. These surfactants have amphiphilic properties, meaning they have both hydrophilic (water-loving) and lipophilic (fat-loving) regions. This makes them valuable in drug delivery research for several reasons:
    • Solubilization: Octoxynol 9 can help solubilize poorly water-soluble drugs, allowing them to be more easily formulated into dosage forms like injectable solutions or topical creams [].
    • Micelle Formation: In aqueous solutions, Octoxynol 9 can self-assemble into micelles, which are spherical structures with a lipophilic core and a hydrophilic shell. These micelles can encapsulate hydrophobic drugs and improve their delivery to target sites [].

Cell Biology Research:

  • Octoxynol 9 can be used to permeabilize cell membranes, making them more permeable to various substances. This can be useful in cell biology research for:
    • Delivery of biomolecules: Octoxynol 9 can be used to deliver molecules like nucleic acids, proteins, or nanoparticles into cells for various research purposes, such as gene editing or studying cellular uptake mechanisms [].
    • Cell lysis: In some cases, higher concentrations of Octoxynol 9 can cause complete cell lysis, which is the bursting open of cell membranes. This can be helpful in isolating cellular components for further analysis [].

Other Potential Applications:

  • Research is ongoing to explore other potential applications of Octoxynol 9 in scientific research, including:
    • Cosmetics: Its emulsifying and cleansing properties may be useful in formulating cosmetic products [].
    • Industrial Applications: Its ability to disperse oils and greases might have applications in various industrial cleaning processes [].
  • The specific applications and effectiveness of Octoxynol 9 in scientific research can vary depending on various factors, including the concentration used, the specific research objective, and the target molecules involved.
  • Further research is needed to fully understand the potential benefits and limitations of using Octoxynol 9 in various scientific research contexts.

XLogP3

0.3

Wikipedia

Alpha-[4-(1,1,3,3 - tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)

Dates

Modify: 2023-08-15

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